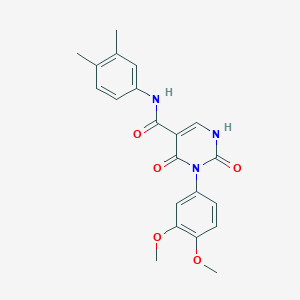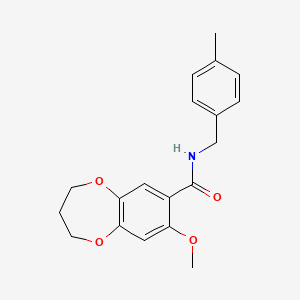
(E)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a phthalazinone moiety and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Formation of the Enamide Linkage: The final step involves the formation of the enamide linkage through a condensation reaction between the phthalazinone derivative and the trimethoxyphenyl derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
- (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYBENZYL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. The presence of the phthalazinone moiety and the trimethoxyphenyl group provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H21N3O5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(E)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H21N3O5/c1-27-17-10-13(11-18(28-2)20(17)29-3)8-9-19(25)22-12-16-14-6-4-5-7-15(14)21(26)24-23-16/h4-11H,12H2,1-3H3,(H,22,25)(H,24,26)/b9-8+ |
Clé InChI |
XDDULBOUNZBBBX-CMDGGOBGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971259.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14971266.png)
![N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14971268.png)
![N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14971275.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971280.png)

![1-(4-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide](/img/structure/B14971287.png)
![2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B14971295.png)

![N-(4-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14971308.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B14971319.png)
![N-(2-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14971323.png)

![5,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14971343.png)
